4-(3-Fluorophenyl)piperidine
CAS No.: 104774-88-1
Cat. No.: VC20841536
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104774-88-1 |
---|---|
Molecular Formula | C11H14FN |
Molecular Weight | 179.23 g/mol |
IUPAC Name | 4-(3-fluorophenyl)piperidine |
Standard InChI | InChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 |
Standard InChI Key | BCYGJJOHAFKLLF-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=CC(=CC=C2)F |
Canonical SMILES | C1CNCCC1C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Properties
4-(3-Fluorophenyl)piperidine features a six-membered piperidine heterocycle with a nitrogen atom at position 1 and a 3-fluorophenyl substituent at position 4. Based on structural analysis of similar compounds, we can infer several key physical and chemical properties of this molecule.
Physical and Chemical Data
The compound is expected to have the following properties:
The presence of the fluorine atom in the meta position of the phenyl ring confers distinct electronic properties to the molecule, influencing its reactivity patterns and binding characteristics in biological systems. The piperidine nitrogen provides a basic center that can undergo typical amine reactions, including salt formation, alkylation, and acylation.
Structural Analogs and Related Compounds
Several structural analogs of 4-(3-Fluorophenyl)piperidine have been reported in the scientific literature, which provide valuable insights into the properties and potential applications of our target compound.
Comparison with Key Analogs
Synthesis Methods
The synthesis of 4-(3-Fluorophenyl)piperidine can be achieved through various methodologies, drawing upon procedures documented for structurally related compounds.
General Synthetic Approaches
Based on synthetic routes for analogous compounds, several viable approaches can be outlined:
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Reduction of 4-(3-Fluorophenyl)pyridine: This approach involves the catalytic hydrogenation of the corresponding pyridine derivative.
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Coupling Reactions: Various coupling methodologies can be employed to attach the 3-fluorophenyl group to an appropriately functionalized piperidine ring.
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Grignard or Organolithium Reactions: These can be used to introduce the 3-fluorophenyl group at the 4-position of a suitably protected piperidine.
Specific Synthesis Example
Drawing from the synthesis of related compounds, a potential synthetic route could involve:
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Preparation of 1-methyl-4-(3-fluorophenyl)-1,2,5,6-tetrahydropyridine
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Reduction of the resulting enamine with sodium borohydride
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Demethylation using ACE-Cl followed by hydrolysis to obtain the target 4-(3-fluorophenyl)piperidine
This synthetic approach parallels methods described for related compounds in the literature, where demethylation followed by hydrolysis has been successfully employed to generate piperidine derivatives .
Analytical Methods and Characterization
Spectroscopic Analysis
For the characterization of 4-(3-Fluorophenyl)piperidine, several analytical techniques would be appropriate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information, with characteristic signals for the piperidine ring protons and the fluorophenyl group.
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Mass Spectrometry: Would confirm the molecular weight and fragmentation pattern, which is valuable for identification purposes.
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Infrared Spectroscopy: Would reveal characteristic absorption bands for C-F stretching (typically around 1000-1400 cm-1) and N-H stretching of the piperidine nitrogen.
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X-ray Crystallography: For definitive structural confirmation if crystalline samples can be obtained.
Research Context and Applications
Medicinal Chemistry Applications
4-(3-Fluorophenyl)piperidine serves as a valuable scaffold in medicinal chemistry, particularly in the development of compounds targeting neurological and psychiatric disorders. The structural motif is found in various pharmacologically active compounds.
For instance, derivatives of piperidine with fluorophenyl substituents have shown promise as ligands for the dopamine transporter, with some analogs exhibiting subnanomolar affinity and good selectivity . This suggests potential applications in the development of therapeutics for conditions involving dopaminergic pathways.
Structure-Activity Relationships
The position of the fluorine atom on the phenyl ring plays a crucial role in determining biological activity. The meta (3-position) fluorine in 4-(3-Fluorophenyl)piperidine confers specific electronic and steric properties that can influence binding to biological targets.
Studies on related compounds have investigated how modifications to the piperidine nitrogen (N-substituents) affect binding affinity and selectivity for targets such as the dopamine transporter . These structure-activity relationships provide valuable guidance for the development of optimized derivatives with enhanced pharmacological profiles.
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